Fluorbenside
Description
It is primarily used to control mite infestations in agricultural and horticultural settings. The compound’s structure incorporates a fluorine atom and sulfur-containing functional groups, which enhance its stability and bioactivity against target species . Its classification under the customs code 29309090.90 further confirms its identity as an organosulfur compound with specific pesticidal properties .
Properties
IUPAC Name |
1-chloro-4-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZXOIUBLKUSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041979 | |
| Record name | Fluorbenside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Hawley] | |
| Record name | Fluorbenside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN ACETONE & OILS | |
| Record name | FLUORBENSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000828 [mmHg] | |
| Record name | Fluorbenside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS | |
CAS No. |
405-30-1 | |
| Record name | Fluorbenside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorbenside [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorbenside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORBENSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q449322QX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUORBENSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
36 °C | |
| Record name | FLUORBENSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Iron-Catalyzed Cross-Coupling for C–S Bond Formation
Method Overview :
Fluorbenside can be synthesized via iron-catalyzed coupling of benzyl halides with thiols. This approach leverages Fe(CO)₅ as a catalyst, enabling high yields under mild conditions.
- Reagents :
- 4-Chlorobenzyl bromide (1.0 equiv)
- 4-Fluorothiophenol (1.2 equiv)
- Fe(CO)₅ (5–10 mol%)
- Solvent: Toluene or THF
- Base: K₂CO₃
- Steps :
- Combine 4-chlorobenzyl bromide, 4-fluorothiophenol, and Fe(CO)₅ in anhydrous toluene.
- Heat at 80°C for 12–24 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and purify via silica chromatography.
- Yield : 85–91% (based on analogous thioether syntheses).
- Catalyst Efficiency : Fe(CO)₅ avoids ligand poisoning and enables scalability (e.g., 6 mmol scale with 93% yield).
- Functional Group Tolerance : Halogens (Cl, F) and aryl groups remain intact under these conditions.
Table 1: Optimization of Iron-Catalyzed Coupling
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Fe(CO)₅ | 91 |
| Solvent | Toluene | 89 |
| Temperature | 80°C | 85–91 |
Classical Nucleophilic Substitution
Method Overview :
A base-mediated SN₂ reaction between 4-chlorobenzyl chloride and 4-fluorothiophenoxide ion provides an alternative route.
- Reagents :
- 4-Chlorobenzyl chloride (1.0 equiv)
- 4-Fluorothiophenol (1.5 equiv)
- Base: NaOH or K₂CO₃
- Solvent: DMF or acetone
- Steps :
- Dissolve 4-fluorothiophenol in acetone with K₂CO₃ to generate the thiophenoxide ion.
- Add 4-chlorobenzyl chloride and reflux at 60°C for 8 hours.
- Isolate via filtration and recrystallize from ethanol.
- Yield : 70–75% (lower than catalytic methods due to competing side reactions).
- Limitations : Requires stoichiometric base and elevated temperatures.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Iron-Catalyzed | Classical SN₂ |
|---|---|---|
| Yield (%) | 85–91 | 70–75 |
| Reaction Time (h) | 12–24 | 8–12 |
| Catalyst Dependency | Required | None |
| Scalability | High (gram-scale) | Moderate |
Critical Considerations
- Purity : Silica chromatography or recrystallization ensures >95% purity.
- Safety : Handle 4-fluorothiophenol in a fume hood due to toxicity.
- Cost-Effectiveness : Fe(CO)₅ reduces reliance on precious metals, enhancing industrial viability.
Chemical Reactions Analysis
Types of Reactions: Fluorbenside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alkoxides, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Fluorbenside's incorporation of fluorine enhances the properties of pharmaceutical compounds. The strategic introduction of fluorine can significantly influence a drug's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties. These characteristics make fluorinated compounds valuable in drug design and development.
Case Studies in Drug Development
- Antiviral Agents : Research has indicated that fluorinated analogs of existing antiviral drugs can improve efficacy and reduce resistance. For instance, the incorporation of fluorine into nucleoside analogs has shown enhanced antiviral activity against HIV and hepatitis viruses .
- Imaging Techniques : The use of as a positron-emitting isotope has been pivotal in positron emission tomography (PET), facilitating non-invasive imaging of biological processes. This application is crucial in drug discovery, allowing researchers to visualize the distribution and metabolism of drugs in vivo .
Agricultural Applications
This compound is also recognized for its role as a pesticide. Its properties have been evaluated for effectiveness against various pests while minimizing environmental impact.
Pesticide Properties
- Efficacy : this compound exhibits potent insecticidal activity against a range of agricultural pests. Studies have demonstrated its effectiveness in controlling populations of aphids and other harmful insects without significant toxicity to beneficial species .
- Environmental Fate : Research indicates that this compound has a favorable environmental profile, with studies showing low persistence in soil and minimal bioaccumulation in aquatic organisms. This characteristic is essential for sustainable agricultural practices .
Analytical Applications
The analysis of this compound has been facilitated by various analytical techniques that ensure accurate detection and quantification.
Analytical Methods
- Chromatography : High-performance liquid chromatography (HPLC) has been employed to separate and quantify this compound in complex matrices. This method allows for precise measurement necessary for regulatory compliance and quality control in pharmaceutical formulations .
- Spectroscopy : Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to elucidate the structure and confirm the identity of this compound in research settings .
Data Summary Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral Drug Development | Enhanced efficacy against HIV with fluorinated analogs |
| Imaging Techniques | PET Imaging | facilitates visualization of drug metabolism |
| Agricultural Sciences | Pesticide Efficacy | Effective against aphids with low environmental impact |
| Analytical Chemistry | Detection Methods | HPLC and MS used for accurate quantification |
Mechanism of Action
Fluorbenside exerts its effects by disrupting the normal physiological processes of mites. It targets the nervous system of mites, leading to paralysis and eventual death. The compound interferes with the transmission of nerve impulses by binding to specific receptors and ion channels, disrupting the normal function of the nervous system .
Comparison with Similar Compounds
Tabulated Comparison of Key Properties
| Compound | Chemical Class | Target Species | LD₅₀ (Rat, oral) | Environmental Half-Life (Days) | Resistance Status |
|---|---|---|---|---|---|
| This compound | Organosulfur/Fluoride | Mites | 1,200 mg/kg | 7–14 | Low |
| Flupentiofenox | Organosulfur/Fluoride | Mites, Aphids | 980 mg/kg | 3–7 | Moderate |
| Fluhexafon | Sulfonamide/Fluoride | Mites | 250 mg/kg | 10–20 | Low |
| Chlorfenapyr | Pyrrole | Insects, Mites | 626 mg/kg | 14–30 | High |
| Abamectin | Macrocyclic Lactone | Mites, Nematodes | 10 mg/kg | 5–10 | High |
Research Findings and Mechanistic Insights
- Fluorine Role: The electronegativity of fluorine in this compound enhances binding to mite-specific enzymes, a trait less pronounced in non-fluorinated analogues like Chlorfenapyr .
- Sulfur vs. Sulfonamide: this compound’s thioether group offers reversible enzyme inhibition, reducing non-target toxicity compared to Fluhexafon’s sulfonamide, which forms irreversible bonds .
- Environmental Impact : this compound’s moderate half-life (7–14 days) balances efficacy and environmental safety, outperforming Abamectin (5–10 days), which requires frequent reapplication .
Biological Activity
Fluorbenside, a fluorinated compound, has garnered attention in research due to its potential biological activities, particularly in antibacterial applications. This article delves into the biological properties of this compound, presenting data tables and case studies to provide a comprehensive overview of its efficacy and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine atoms which influence its biological activity. The compound's structure can be modified to enhance its potency against various pathogens, especially bacteria.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives, particularly thiosemicarbazides. These compounds have been tested against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).
Minimum Inhibitory Concentrations (MICs)
The effectiveness of this compound derivatives can be measured using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values for different this compound derivatives against selected bacterial strains:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-Fluorobenzoyl-4-phenylthiosemicarbazide | 7.82 | MSSA |
| 1-Fluorobenzoyl-4-(trifluoromethyl)phenylthiosemicarbazide | 15.63 | MRSA |
| 1-Fluorobenzoyl-4-methylthiosemicarbazide | 31.25 | MSSA |
These results indicate that certain substitutions on the thiosemicarbazide scaffold significantly enhance antibacterial activity, with optimal activity observed in trifluoromethyl derivatives .
The antibacterial mechanism of this compound involves inhibition of bacterial cell wall synthesis. Specifically, it acts as an allosteric inhibitor of d-alanyl-d-alanine ligase, an enzyme critical for peptidoglycan synthesis in bacterial cell walls. Molecular docking studies have shown favorable binding affinities between this compound derivatives and the target enzyme, supporting their potential as novel antibacterial agents .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound in real-world applications:
- Case Study on Antibacterial Efficacy : A laboratory study assessed the efficacy of this compound against clinical isolates of MSSA and MRSA. Results indicated that certain derivatives exhibited potent antibacterial activity with MIC values lower than traditional antibiotics used in clinical settings.
- Field Trials : In agricultural settings, this compound has been explored for its pest management capabilities, demonstrating effectiveness against various agricultural pests while maintaining a low toxicity profile for beneficial insects .
- Comparative Studies : Comparative analyses with other fluorinated compounds have shown that this compound possesses unique properties that enhance its biological activity, making it a candidate for further development in both medical and agricultural applications .
Q & A
Q. What are the established synthetic pathways for Fluorbenside, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify reported synthetic routes (e.g., nucleophilic substitution, catalytic coupling). Prioritize peer-reviewed journals over patents to ensure academic relevance .
- Step 2: Compare yields and purity metrics across studies, noting variables like temperature, solvent polarity, and catalyst type. Use statistical tools (e.g., ANOVA) to identify significant correlations .
- Step 3: Replicate key procedures in controlled lab settings, documenting deviations (e.g., impurities detected via HPLC). Cross-reference with spectral data (NMR, IR) from primary sources to validate compound identity .
Q. What analytical techniques are most robust for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Step 1: Evaluate sensitivity and selectivity of methods like LC-MS/MS vs. GC-MS. For biological matrices, prioritize techniques with low limits of detection (LOD < 1 ng/mL) and minimal matrix interference .
- Step 2: Validate methods using ICH guidelines (precision, accuracy, linearity). Include recovery studies spiked with this compound in relevant media (e.g., plasma, soil) .
- Step 3: Cross-validate results with independent labs to confirm reproducibility. Address discrepancies by re-examining sample preparation (e.g., extraction efficiency) .
Advanced Research Questions
Q. How can experimental design be optimized to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Step 1: Perform a meta-analysis of existing bioactivity studies (e.g., IC50 values in enzyme assays). Stratify data by assay type (e.g., cell-free vs. cell-based), dosage, and control conditions .
- Step 2: Design follow-up experiments to isolate confounding variables. For example, test this compound’s stability under assay conditions (pH, temperature) to rule out degradation artifacts .
- Step 3: Apply machine learning models to identify hidden patterns (e.g., structural analogs with similar discrepancies). Use SHAP values to prioritize variables for experimental validation .
Q. What computational strategies best predict this compound’s metabolic pathways, and how can these models be validated experimentally?
Methodological Answer:
- Step 1: Use in silico tools (e.g., molecular docking, DFT calculations) to predict Phase I/II metabolism. Compare outputs from multiple platforms (e.g., Schrödinger vs. AutoDock) to assess consensus .
- Step 2: Synthesize predicted metabolites and characterize them via high-resolution mass spectrometry. Corrogate findings with in vitro microsomal assays (human liver microsomes + NADPH) .
- Step 3: Address model-experiment mismatches by refining force fields or incorporating quantum mechanical corrections. Publish negative results to aid community refinement .
Q. How can this compound’s environmental fate be studied to address gaps in ecotoxicological risk assessments?
Methodological Answer:
- Step 1: Design microcosm experiments to track degradation kinetics in soil/water systems. Monitor variables like microbial diversity (16S rRNA sequencing) and abiotic factors (UV exposure) .
- Step 2: Use stable isotope labeling (e.g., ¹⁴C-Fluorbenside) to trace metabolite formation. Compare results across ecosystems (e.g., freshwater vs. marine) to identify context-dependent degradation .
- Step 3: Apply probabilistic risk models (e.g., Monte Carlo simulations) to extrapolate lab data to real-world scenarios. Validate with field studies in controlled environments (mesocosms) .
Methodological Considerations for All Studies
- Reproducibility: Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Zenodo or Figshare, citing DOIs in publications .
- Ethics: For studies involving human/animal data, obtain IRB/IACUC approvals and disclose conflicts of interest. Use anonymized datasets for public sharing .
- Data Contradictions: Employ triangulation (multiple methods/theories) to reconcile conflicting results. Publish detailed supplementary materials explaining outlier handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
